molecular formula C10H13NS B8574699 3,4-Dimethylphenyl (thioacetamide)

3,4-Dimethylphenyl (thioacetamide)

Cat. No. B8574699
M. Wt: 179.28 g/mol
InChI Key: ICSMOGSZMJOPRR-UHFFFAOYSA-N
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Patent
US03987158

Procedure details

The 3,4-dimethylphenyl(thioacetamide) was prepared by passing a slow stream of hydrogen sulphide through a solution of 3,4-dimethylphenylacetonitrile (56.6 g.) in pyridine (60 ml.) and triethylamine (39.4 g.) during 12 hours. The reaction mixture was evaporated under reduced pressure and the residue was recrystallised from a mixture of benzene and light petroleum (b.p. 60°-80°) to give 3,4-dimethylphenyl (thioacetamide), m.p. 91°-94°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step Two
Quantity
39.4 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH2:1].[CH3:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]#[N:12])[CH:6]=[CH:7][C:8]=1[CH3:9].C(N(CC)CC)C>N1C=CC=CC=1>[CH3:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]([NH2:12])=[S:1])[CH:6]=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Two
Name
Quantity
56.6 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)CC#N
Step Three
Name
Quantity
39.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 3,4-dimethylphenyl(thioacetamide) was prepared
CUSTOM
Type
CUSTOM
Details
during 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from a mixture of benzene and light petroleum (b.p. 60°-80°)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)CC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.